molecular formula C15H18N4O2S B2515344 2-(4-(Benzylsulfonyl)piperazin-1-yl)pyrazine CAS No. 930083-14-0

2-(4-(Benzylsulfonyl)piperazin-1-yl)pyrazine

Cat. No.: B2515344
CAS No.: 930083-14-0
M. Wt: 318.4
InChI Key: OBVCHQDTAHHEGJ-UHFFFAOYSA-N
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Description

2-(4-(Benzylsulfonyl)piperazin-1-yl)pyrazine (CAS 930083-14-0) is a synthetic organic compound with the molecular formula C15H18N4O2S and a molecular weight of 318.4 . This molecule features a pyrazine ring linked to a piperazine core that is further functionalized with a benzylsulfonyl group. The piperazine ring is a privileged scaffold in medicinal chemistry, found in a significant number of marketed drugs due to its favorable physicochemical properties . Its presence can enhance water solubility and improve binding affinity to biological targets through hydrogen bonding and other molecular interactions, which is crucial for developing bioactive molecules . The distinct molecular architecture of this compound, combining piperazine with pyrazine and a sulfonyl group, makes it a valuable intermediate for researchers exploring new pharmacologically active substances. Piperazine-containing compounds are extensively investigated for a wide spectrum of biological activities, including anticancer, antiviral, antidepressant, and antimicrobial applications . This reagent is intended for research and development purposes in pharmaceutical chemistry and drug discovery. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

2-(4-benzylsulfonylpiperazin-1-yl)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c20-22(21,13-14-4-2-1-3-5-14)19-10-8-18(9-11-19)15-12-16-6-7-17-15/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVCHQDTAHHEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzylsulfonyl)piperazin-1-yl)pyrazine typically involves the reaction of piperazine derivatives with pyrazine compounds. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Functionalization of the Pyrazine Ring

Reaction TypeConditions/ReagentsProduct/OutcomeSource Example
Nucleophilic Substitution Halogenated pyrazine precursors + nucleophilesSubstitution at halogenated positions (e.g., coupling with amines or thiols) : Suzuki coupling in pyrazolo derivatives
Electrophilic Substitution Limited due to electron deficiency; possible under directed metallationIntroduction of directing groups (e.g., boronic acids) for further functionalization : Triazole fusion via cyclization

Reactivity of the Piperazine-Sulfonyl Moiety

The piperazine ring, fully substituted with a benzylsulfonyl group and pyrazine, exhibits limited reactivity. The sulfonyl group stabilizes the structure but can participate in reductions.

Reaction TypeConditions/ReagentsProduct/OutcomeSource Example
Reduction of Sulfonyl Group LiAlH₄ or catalytic hydrogenationConversion to benzylthioether (-SO₂ → -S-) : Stability of sulfonamides under basic conditions
Sulfonamide Hydrolysis Harsh acidic/basic conditions (e.g., H₂SO₄, NaOH)Cleavage to piperazine and benzenesulfonic acid (rare due to stability) : Structural resilience of sulfonamides

Benzylsulfonyl Group Modifications

The benzyl group may undergo electrophilic substitution or hydrogenolysis, though deactivation by the sulfonyl group limits reactivity.

Reaction TypeConditions/ReagentsProduct/OutcomeSource Example
Hydrogenolysis H₂/Pd-CCleavage of benzyl-sulfur bond to form sulfinic acid derivatives : Dehydrogenative coupling in pyrazine synthesis
Electrophilic Aromatic Substitution HNO₃/H₂SO₄ (nitration) or SO₃ (sulfonation)Meta-substitution on the benzyl ring (limited by electron withdrawal) : Directed substitution in triazole systems

Piperazine Functionalization

  • Example : Substitution with heterocycles (e.g., triazoles or pyrazoles) via Buchwald-Hartwig coupling, as demonstrated in for pyrazolo[4,3-b]pyridine derivatives.

Pyrazine Cross-Coupling

  • Example : Suzuki-Miyaura coupling using halogenated pyrazines to introduce aryl/heteroaryl groups, analogous to methods in for pyrazine self-coupling.

Biological Relevance and Stability

The benzylsulfonyl-piperazine-pyrazine scaffold is structurally rigid, contributing to metabolic stability. This property is critical in medicinal chemistry applications, as seen in for KEAP1 inhibitors and for kinase-targeted compounds.

Scientific Research Applications

Medicinal Chemistry

2-(4-(Benzylsulfonyl)piperazin-1-yl)pyrazine exhibits significant pharmacological potential due to its interaction with various biological targets. Some notable applications include:

  • Antiviral Activity : Research indicates that piperazine derivatives can exhibit antiviral properties, potentially inhibiting viral replication and spread.
  • Antipsychotic Properties : The compound may act as a dopamine and serotonin antagonist, influencing neurotransmitter signaling pathways, which is crucial for developing treatments for psychiatric disorders.
  • Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound show promise against various pathogens, including bacteria and fungi .

Biological Studies

The compound is also utilized in biological research to explore enzyme interactions and mechanisms of action:

  • Enzyme Inhibition : It can serve as a potential inhibitor in biochemical assays, aiding in the understanding of enzyme kinetics and interactions.
  • Neuropharmacology : Its ability to modulate neurotransmitter systems positions it as a candidate for studying neuroprotective effects and treatment strategies for neurodegenerative diseases.

Material Science

In addition to its biological applications, this compound is used in the development of new materials:

  • Synthesis of Complex Molecules : The compound acts as a building block in synthetic chemistry, facilitating the creation of more complex organic molecules with tailored properties.
  • Development of Functional Materials : Its unique chemical properties allow for the exploration of new materials with specific functionalities, potentially impacting various industrial applications.

Case Study 1: Antiviral Activity

A study investigating the antiviral properties of piperazine derivatives found that certain modifications to the piperazine ring enhanced activity against viral strains. The findings suggest that this compound could be further explored for its potential as an antiviral agent.

Case Study 2: Neuropharmacological Effects

Research examining the neuropharmacological effects of similar compounds revealed that they could influence mood-related behaviors in animal models. This suggests that this compound may have therapeutic implications for mood disorders.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralInhibits viral replication
AntipsychoticModulates dopamine and serotonin pathways
AntimicrobialEffective against various bacterial strains
Enzyme InhibitionPotential inhibitor in biochemical assays

Mechanism of Action

The mechanism of action of 2-(4-(Benzylsulfonyl)piperazin-1-yl)pyrazine involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to active sites on enzymes or receptors, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The benzylsulfonyl group in the target compound enhances polarity and may influence receptor binding, similar to nitrobenzenesulfonyl derivatives in and .

Comparison Highlights :

  • AChE Inhibition : The acetohydrazide derivatives () demonstrate that nitro-substituted piperazines enhance AChE binding, suggesting that the benzylsulfonyl group in the target compound may similarly optimize interactions with catalytic residues .
  • Receptor Antagonism: Methoxyphenylpiperazine derivatives () achieve nanomolar potency, implying that bulkier sulfonyl groups (e.g., benzylsulfonyl) could improve selectivity for specific receptor subtypes .

Structure-Activity Relationship (SAR) Trends

  • Sulfonyl Groups: Benzenesulfonyl () and benzylsulfonyl (target compound) substituents increase metabolic stability compared to non-sulfonylated analogs (e.g., ’s chlorophenylpiperazines) .
  • Heterocyclic Cores : Pyrazine (target) vs. indole () vs. xanthene () moieties influence solubility and target engagement. Pyrazine’s electron-deficient nature may favor interactions with cationic residues in enzymes .
  • Substituent Position : Para-substitution on the piperazine ring (e.g., 4-nitrophenyl in ) is critical for activity, suggesting the target compound’s benzylsulfonyl group at the 4-position is optimally positioned .

Biological Activity

2-(4-(Benzylsulfonyl)piperazin-1-yl)pyrazine is a compound that has garnered attention for its diverse biological activities, including antiviral, antipsychotic, antimicrobial, and potential applications in cancer therapy. This article will explore its mechanisms of action, biochemical pathways, and relevant research findings.

Target Receptors and Pathways

The compound primarily acts as a dopamine and serotonin antagonist , which positions it as a candidate for influencing neurotransmitter signaling pathways. This modulation can have significant implications for mood regulation and behavioral outcomes. Additionally, its structure allows it to engage with various biological targets, contributing to its broad spectrum of activity.

Biochemical Pathways

The interaction of this compound with neurotransmitter receptors suggests a potential role in the treatment of psychiatric disorders. The compound's ability to inhibit specific signaling pathways may also extend to anti-inflammatory and anticancer effects, as evidenced by its influence on histone deacetylases (HDACs) and other cellular processes .

Biological Activities

The biological activities of this compound can be categorized as follows:

  • Antiviral Activity : Exhibits effectiveness against various viral infections, potentially through modulation of host cell pathways.
  • Antipsychotic Effects : As a dopamine antagonist, it may alleviate symptoms associated with psychotic disorders.
  • Antimicrobial Properties : Demonstrated efficacy against bacterial strains, suggesting potential use in treating infections.
  • Cancer Therapeutics : Emerging data indicates that it may inhibit tumor growth through mechanisms involving HDAC inhibition and apoptosis induction in cancer cells .

Case Studies and Experimental Data

  • Antimicrobial Activity :
    • In vitro studies have shown that compounds related to this compound possess significant antimicrobial properties. For instance, derivatives have been tested against Klebsiella pneumoniae and Bacillus cereus, showing minimum inhibitory concentrations (MICs) as low as 0.39 mg/mL .
  • Cancer Cell Studies :
    • A study focused on the compound's effect on lung cancer cells demonstrated selective inhibition of HDAC6 over HDAC1, with IC50 values ranging from 0.1 to 1.0 μM for HDAC6. This selectivity suggests potential for targeted cancer therapies while minimizing effects on normal cells .
  • Neuroprotective Effects :
    • Research indicates that pyrazine derivatives can enhance neurovascular protection and promote cell survival in neuronal models subjected to oxidative stress, highlighting their potential in neurodegenerative disease contexts .

Data Table: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AntiviralModulation of host cell pathways
AntipsychoticDopamine receptor antagonism
AntimicrobialInhibition of bacterial growth
Cancer TherapyHDAC6 inhibition; apoptosis induction
NeuroprotectionProtection against oxidative stress

Q & A

Q. What are the key synthetic pathways for 2-(4-(Benzylsulfonyl)piperazin-1-yl)pyrazine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions:

  • Piperazine ring formation : Nucleophilic substitution or cyclization reactions to construct the piperazine core, often starting from benzyl-protected piperazine derivatives .
  • Sulfonylation : Introduction of the benzylsulfonyl group via reaction with benzylsulfonyl chloride under basic conditions (e.g., using DCM and DIPEA) .
  • Pyrazine functionalization : Coupling the pyrazine moiety through Buchwald-Hartwig amination or SNAr reactions .
    Critical factors : Temperature (optimized at 60–80°C for sulfonylation), solvent polarity (DCM or THF), and stoichiometric ratios (1:1.2 for amine:sulfonyl chloride) significantly impact yield and purity .

Q. How is the structural integrity of this compound validated?

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Confirms substitution patterns (e.g., benzylsulfonyl proton signals at δ 4.2–4.5 ppm; pyrazine C-N coupling) .
    • HRMS : Verifies molecular weight (e.g., [M+H]⁺ at m/z 359.12) .
  • X-ray crystallography : Resolves piperazine chair conformation and sulfonyl group geometry, critical for SAR studies .

Q. What preliminary biological targets are associated with this compound?

  • Enzyme inhibition : The sulfonamide group may target carbonic anhydrases or tyrosine kinases, as seen in structurally similar piperazine-sulfonamide hybrids (IC₅₀ values: 10–50 nM in vitro) .
  • Receptor modulation : Piperazine derivatives often interact with serotonin or dopamine receptors; computational docking suggests affinity for 5-HT₆ (ΔG: −9.2 kcal/mol) .

Advanced Research Questions

Q. How can synthetic routes be optimized to resolve low yields in the final coupling step?

  • Catalyst screening : Pd(OAc)₂/Xantphos systems improve pyrazine-amine coupling efficiency (yield increase from 45% to 72%) .
  • Microwave-assisted synthesis : Reduces reaction time (from 24h to 2h) and minimizes byproducts (e.g., desulfonylated impurities) .
  • Purification : Gradient flash chromatography (hexane:EtOAc 8:2 to 6:4) isolates the target compound with >95% purity .

Q. How to reconcile contradictory reports on its anticancer activity across cell lines?

  • Mechanistic profiling :
    • Apoptosis assays : Caspase-3 activation in HeLa cells (EC₅₀: 12 μM) vs. necroptosis in MCF-7 (EC₅₀: >50 μM) suggests cell-type-dependent mechanisms .
    • Kinase profiling : Off-target inhibition of JAK2 (IC₅₀: 8 μM) may explain variability in proliferation assays .
  • Structural analogs : Methyl substitution on pyrazine enhances selectivity (e.g., 2-methyl derivative shows 10-fold higher potency in HT-29) .

Q. What computational strategies are recommended for predicting off-target effects?

  • Molecular dynamics (MD) simulations : Analyze binding stability to non-target kinases (e.g., EGFR, VEGFR2) over 100 ns trajectories .
  • Pharmacophore modeling : Identify shared motifs with known hERG inhibitors to mitigate cardiotoxicity risks .
  • ADMET prediction : SwissADME estimates moderate BBB permeability (logBB: −0.5) and CYP3A4 inhibition risk (probability: 0.78) .

Q. How to design derivatives for selective PDE4B inhibition?

  • Fragment-based design : Replace benzylsulfonyl with 4-fluorobenzylsulfonyl to enhance π-stacking in PDE4B’s hydrophobic pocket (Ki improvement from 220 nM to 85 nM) .
  • Bioisosteres : Substitute pyrazine with pyrimidine to improve solubility (logP reduction from 2.1 to 1.6) while retaining H-bonding with Gln443 .

Q. What safety protocols are critical for handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles (skin/eye irritation reported in analogs) .
  • Ventilation : Use fume hoods to avoid inhalation of sulfonic acid byproducts .
  • Waste disposal : Neutralize with 10% NaOH before incineration to prevent sulfonic acid release .

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